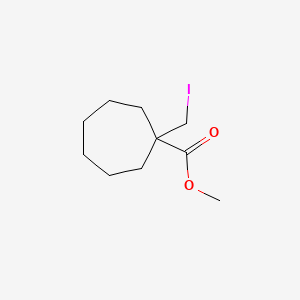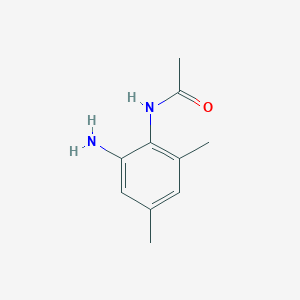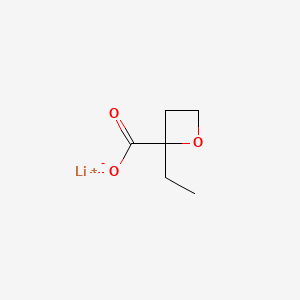
Tert-butyl trans-4-(4-aminocyclohexyl)-2-methyl-piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl trans-4-(4-aminocyclohexyl)-2-methyl-piperazine-1-carboxylate: is a complex organic compound with a molecular formula of C16H28N2O2 . This compound is characterized by its intricate structure, which includes a tert-butyl group, a trans-4-(4-aminocyclohexyl) moiety, and a 2-methyl-piperazine-1-carboxylate group. Due to its unique chemical properties, it finds applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl trans-4-(4-aminocyclohexyl)-2-methyl-piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the core cyclohexylamine structure. The process may include:
Nitration: The cyclohexylamine is nitrated to introduce the amino group.
Protection: The amino group is protected using a tert-butyl carbamate group to prevent unwanted reactions.
Alkylation: The protected cyclohexylamine undergoes alkylation to introduce the piperazine ring.
Methylation: The piperazine ring is methylated to achieve the desired 2-methyl-piperazine structure.
Carboxylation: Finally, the carboxylate group is introduced to complete the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure high yield and purity. The process involves continuous monitoring and optimization to maintain the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl trans-4-(4-aminocyclohexyl)-2-methyl-piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups.
Substitution: Substitution reactions can be used to replace certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of ketones or aldehydes.
Reduction Products: Reduction can result in the formation of amines or alcohols.
Substitution Products: Substitution reactions can yield a variety of derivatives, depending on the substituents involved.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is explored for its therapeutic potential in various medical applications, such as drug development. Industry: It is utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism by which tert-butyl trans-4-(4-aminocyclohexyl)-2-methyl-piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .
Comparación Con Compuestos Similares
Tert-butyl (4-aminocyclohexyl)carbamate: This compound is structurally similar but lacks the piperazine ring.
trans-4-(4-aminocyclohexyl)piperazine-1-carboxylate: This compound is similar but does not have the tert-butyl group.
Uniqueness: Tert-butyl trans-4-(4-aminocyclohexyl)-2-methyl-piperazine-1-carboxylate stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to its similar counterparts.
Propiedades
Fórmula molecular |
C16H31N3O2 |
|---|---|
Peso molecular |
297.44 g/mol |
Nombre IUPAC |
tert-butyl 4-(4-aminocyclohexyl)-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C16H31N3O2/c1-12-11-18(14-7-5-13(17)6-8-14)9-10-19(12)15(20)21-16(2,3)4/h12-14H,5-11,17H2,1-4H3 |
Clave InChI |
TZFHUNYPEPHJRR-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1C(=O)OC(C)(C)C)C2CCC(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cis-5-Benzyl-3a,6a-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B15361202.png)










![2,3-Dihydro-6-methyl-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B15361274.png)

